2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol
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Overview
Description
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol is a sesquiterpenoid compound with the molecular formula C15H24O and a molecular weight of 220.3505 . This compound is known for its presence in essential oils and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by hydrogenation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as essential oils, followed by purification processes like distillation and chromatography . The scalability of these methods allows for the production of significant quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-[(2S,4aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl]propan-2-ol: This compound has a similar structure but differs in the position and configuration of the methyl groups.
10-epi-γ-Eudesmol: Another sesquiterpenoid with a similar core structure but different functional groups.
Uniqueness
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12?,13?,15-/m1/s1 |
InChI Key |
BOPIMTNSYWYZOC-SSDMNJCBSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)C1CC(CC2)C(C)(C)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origin of Product |
United States |
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